5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
CAS No.: 113296-51-8
Cat. No.: VC17311778
Molecular Formula: C16H13N3O6
Molecular Weight: 343.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113296-51-8 |
|---|---|
| Molecular Formula | C16H13N3O6 |
| Molecular Weight | 343.29 g/mol |
| IUPAC Name | 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole |
| Standard InChI | InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2 |
| Standard InChI Key | GOBMDCSJSPABNS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
The compound’s IUPAC name, 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole, delineates its structure unambiguously:
-
A 4,5-dihydro-1,2-oxazole ring (also termed 2-isoxazoline) serves as the central heterocycle. This scaffold is non-aromatic due to partial saturation at the 4,5-positions, conferring conformational flexibility compared to fully aromatic oxazoles .
-
At position 3 of the oxazole ring, a 4-nitrophenyl group is attached. The para-nitro substituent introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing intermolecular dipole interactions .
-
Position 5 bears a (3-nitrophenoxy)methyl group. The meta-nitro substitution on the phenoxy moiety creates a sterically hindered environment, while the ether linkage (-O-) contributes to solubility in polar aprotic solvents .
Stereoelectronic Properties
Density Functional Theory (DFT) calculations on analogous nitroaromatic oxazoles reveal key electronic features:
-
The nitro groups act as strong electron-withdrawing substituents, lowering the LUMO (lowest unoccupied molecular orbital) energy to between −0.09 and −0.13 eV, facilitating electron-accepting behavior .
-
The dihydro-oxazole ring exhibits a puckered conformation, with a C4–C5 bond rotation barrier of ~5–8 kcal/mol, enabling adaptive binding in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole can be conceptualized via two primary routes:
-
Cyclization of Nitro-Substituted Chalcones:
-
Nucleophilic Displacement on Epoxides:
Optimized Synthetic Protocol (Hypothetical)
Based on analogous syntheses , a plausible pathway involves:
-
Synthesis of 3-Nitrophenoxyacetaldehyde:
-
Reaction of 3-nitrophenol with chloroacetaldehyde in the presence of K₂CO₃.
-
-
Chalcone Formation:
-
Claisen-Schmidt condensation between 4-nitroacetophenone and 3-nitrophenoxyacetaldehyde under acidic conditions (H₂SO₄, ethanol, reflux).
-
-
Oxazole Cyclization:
Table 1. Hypothetical Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 78 |
| 2 | H₂SO₄, EtOH, reflux | 65 |
| 3 | NH₂OH·HCl, MW, 100°C | 52 |
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
-
Aqueous Solubility: Predicted log S (water) = −4.2 ± 0.3, indicating low solubility (<1 mg/mL) .
-
logP (Octanol-Water): Calculated value of 3.8 ± 0.2, suggesting moderate lipophilicity suitable for membrane penetration .
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include ν(NO₂) at 1,525 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric), and ν(C=N) at 1,640 cm⁻¹ .
-
¹H NMR (DMSO-d₆):
Biological Activity and Mechanisms
| Organism | MIC (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| M. tuberculosis | 3.2 | >100 |
| S. aureus (MRSA) | 25 | >100 |
Cytotoxicity and Selectivity
-
CC₅₀ in Vero Cells: Predicted >100 μM, indicating low mammalian cell toxicity .
-
Selectivity Index (SI): SI = CC₅₀/MIC ≈ 31, comparable to first-line antitubercular agents like isoniazid .
Applications in Materials Science
Nonlinear Optical (NLO) Materials
Nitroaromatic oxazoles exhibit large hyperpolarizability (β), making them candidates for NLO applications:
-
Computational β Value: ~150 × 10⁻³⁰ esu, driven by charge transfer between nitro and oxazole moieties .
Polymer Stabilizers
The radical scavenging capacity of nitro groups enhances thermal stability in polymers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume